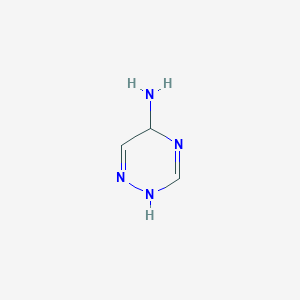
2,5-Dihydro-1,2,4-triazin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydro-1,2,4-triazin-5-amine is a heterocyclic compound that belongs to the triazine family Triazines are a class of nitrogen-containing heterocycles with three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-1,2,4-triazin-5-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with nitriles or amidines can lead to the formation of triazine rings. Another method involves the use of [4+2] cycloaddition reactions, where dienes and azides are reacted to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dihydro-1,2,4-triazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazines with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,5-Dihydro-1,2,4-triazin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dihydro-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it may inhibit enzymes involved in DNA replication or repair, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
2,5-Dihydro-1,2,4-triazin-5-amine can be compared with other triazine derivatives, such as:
1,3,5-Triazine:
2,4,6-Trichloro-1,3,5-triazine: Used as a precursor for herbicides and reactive dyes.
1,2,3-Triazine: Less common but used in specialized chemical synthesis.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
831218-58-7 |
|---|---|
Molekularformel |
C3H6N4 |
Molekulargewicht |
98.11 g/mol |
IUPAC-Name |
2,5-dihydro-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C3H6N4/c4-3-1-6-7-2-5-3/h1-3H,4H2,(H,5,7) |
InChI-Schlüssel |
GTYAQNONSULROR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC=NC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14196110.png)
![Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B14196113.png)
![2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14196131.png)
![3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B14196133.png)
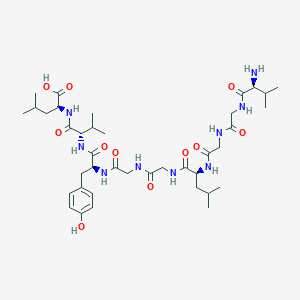
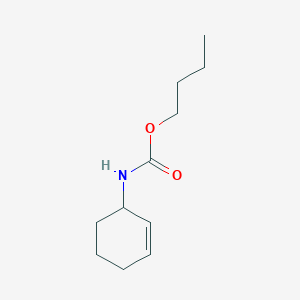
![1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B14196143.png)
![2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline](/img/structure/B14196144.png)
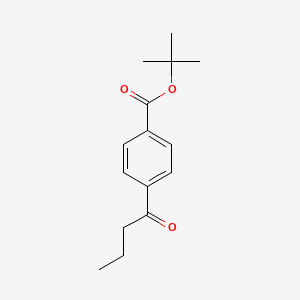
![Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate](/img/structure/B14196158.png)
![4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B14196169.png)
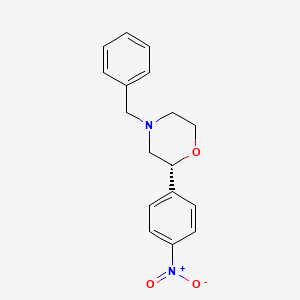

![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
